molecular formula C11H20N6 B13852162 [4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine

[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine

Cat. No.: B13852162
M. Wt: 236.32 g/mol
InChI Key: WJMDHTVWYBKNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound features a piperazine ring substituted with an ethyl group and a pyrimidine ring substituted with a methyl group and a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, electrophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxides of the original compound.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including neurological disorders and infectious diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of [4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine is unique due to its specific substitution pattern on the piperazine and pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its hydrazine moiety also provides additional sites for chemical modification and potential biological interactions.

Properties

Molecular Formula

C11H20N6

Molecular Weight

236.32 g/mol

IUPAC Name

[4-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine

InChI

InChI=1S/C11H20N6/c1-3-16-4-6-17(7-5-16)10-8-9(2)13-11(14-10)15-12/h8H,3-7,12H2,1-2H3,(H,13,14,15)

InChI Key

WJMDHTVWYBKNGL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC(=C2)C)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.